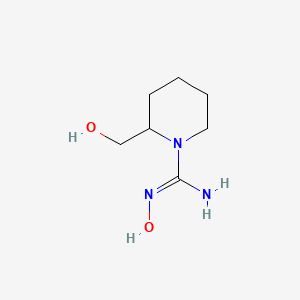

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide

Description

Properties

Molecular Formula |

C7H15N3O2 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide |

InChI |

InChI=1S/C7H15N3O2/c8-7(9-12)10-4-2-1-3-6(10)5-11/h6,11-12H,1-5H2,(H2,8,9) |

InChI Key |

RPWRNYGVPTVVEM-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(C(C1)CO)/C(=N/O)/N |

Canonical SMILES |

C1CCN(C(C1)CO)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Starting Materials: The synthesis typically begins with a piperidine derivative bearing a hydroxymethyl substituent, such as 2-(hydroxymethyl)piperidine, or related precursors that can be functionalized to introduce the carboximidamide moiety.

Amidoxime Formation: The key step involves the conversion of a nitrile or related intermediate to the amidoxime structure by reaction with hydroxylamine or hydroxylamine derivatives under controlled conditions.

Reaction Conditions: The process is often carried out in organic solvents such as dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI), which provide a suitable medium for the reaction and help maintain product purity. Proton sources may be included to facilitate the reaction.

Catalysis and Temperature: Metal salt catalysts may be employed to enhance reaction rates and selectivity. Typical reaction temperatures range from ambient to moderately elevated (0-100 °C), with stirring times varying from a few hours to overnight to ensure complete conversion.

Detailed Stepwise Procedure (Based on Patent EP0406386B1)

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| A | Reaction of amidoxime with alkali metal hydroxide or alkoxide in organic solvent | DMF or DMI, ≤1% water, presence of proton source, stirring at 70 °C for 3-6 hours | 75-97 |

| B | Reaction of amidoxime complex with amino compound (e.g., 1-halo-2-hydroxy-3-propanamine) | 0-100 °C, metal salt catalyst optional | Not specified (high) |

| C | Isolation of amidoxime derivative | Crystallization or acid/base extraction | High purity |

| D | Optional conversion to salts or free base | Acidification or basification as needed | High yield |

The process avoids tert-butanol in some variants to simplify operations and improve yields.

Use of dry hydrogen halides (e.g., dry hydrogen bromide or hydrogen chloride in ethanol or isopropanol) for acidification leads to high yields (93-95%) of crystalline amidoxime salts with well-defined melting points (e.g., 180-184 °C for dihydrobromide salt).

The reaction is scalable and suitable for industrial applications due to its simplicity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide undergoes various chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C to 25°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers and Substitution Variations

N'-Hydroxy-3-(Hydroxymethyl)piperidine-1-carboximidamide

- Molecular Formula : C₇H₁₅N₃O₂ (same as the target compound) .

- Key Difference : Hydroxymethyl group at the 3-position instead of 2.

- Implications : Altered hydrogen bonding and steric effects due to substituent position. The 3-substituted isomer may exhibit different solubility and crystal packing compared to the 2-substituted analog .

N'-Hydroxy-1-Methylpiperidine-3-carboximidamide

Core Structural Analogues

Piperidine-1-carboximidamide

- Molecular Formula : C₆H₁₁N₃ .

- Key Difference : Lacks both N'-hydroxy and hydroxymethyl groups.

- Structural Insights :

N′-Hydroxypyridine-2-carboximidamide

- Molecular Formula : C₆H₇N₃O .

- Key Difference : Pyridine ring (aromatic) replaces piperidine (aliphatic).

- Applications : Intermediate for 1,2,4-oxadiazoles with anti-HIV and antimicrobial activities .

- Implications : Aromaticity may enhance stability but reduce flexibility compared to piperidine-based analogs.

Functional Group Variations

(1E)-N-Hydroxy-2-(1-Methylpiperidin-4-yl)ethanimide

Comparative Data Table

Research Findings and Implications

- Hydrogen Bonding : Hydroxy and carboximidamide groups enhance hydrogen bonding, improving solubility and crystal lattice stability (e.g., 2D networks in piperidine-1-carboximidamide ).

- Substituent Position : Hydroxymethyl at 2 vs. 3 alters steric and electronic profiles, impacting interactions with enzymes or receptors.

- Biological Relevance : N'-Hydroxycarboximidamides are key intermediates for oxadiazoles, suggesting the target compound’s utility in drug discovery .

Biological Activity

N'-hydroxy-2-(hydroxymethyl)piperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and carboximidamide functional groups, which are crucial for its biological activity. The presence of these groups allows for diverse chemical modifications and interactions with biological targets, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding with target sites, while the carboximidamide moiety can participate in ionic interactions, influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from piperidine structures were tested against Xanthomonas axonopodis and showed promising results .

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies demonstrated that derivatives could inhibit cell proliferation in various cancer cell lines, including those resistant to standard treatments. For example, a related piperidine compound showed IC50 values in the low nanomolar range against wild-type HIV-1, indicating strong antiviral activity that could be leveraged for cancer therapeutics .

Case Studies

- Antiviral Activity : A series of piperidin-4-yl-aminopyrimidine derivatives were designed based on this compound's structure. These compounds exhibited significantly improved activity against HIV-1 with EC50 values in single-digit nanomolar concentrations, demonstrating the compound's potential in developing new antiviral therapies .

- Inhibition of Enzyme Activity : Another study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit certain enzymes effectively, leading to altered metabolic profiles in treated cells, which could be beneficial in conditions like metabolic syndrome or cancer.

Data Table: Biological Activities of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.